N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide
Description
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, hydrazinecarbonyl groups, and dimethylamino functionalities
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H23N5O2/c1-29(2)21-10-8-18(9-11-21)16-22(27-23(30)20-6-4-3-5-7-20)24(31)28-26-17-19-12-14-25-15-13-19/h3-17H,1-2H3,(H,27,30)(H,28,31)/b22-16-,26-17+ |
InChI Key |
IGCKFAUTASHDFR-NMVQVFOTSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=NC=C2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and pyridine-4-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are typically used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also bind to specific proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- **N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
The uniqueness of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
